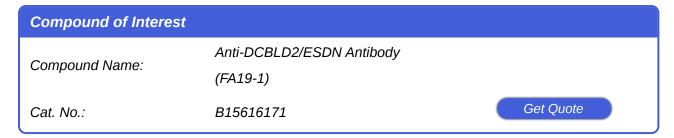


DCBLD2/ESDN Signaling in Response to Growth Factors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN (Endothelial and Smooth muscle cell-Derived Neuropilin-like protein), is a type I transmembrane protein that has emerged as a critical regulator in signaling pathways initiated by various growth factors. Its involvement in fundamental cellular processes such as proliferation, migration, and angiogenesis has positioned it as a significant area of research, particularly in the context of cancer biology and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of DCBLD2/ESDN signaling in response to growth factors, with a focus on Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF).

Core Signaling Pathways

DCBLD2/ESDN functions as a key signaling hub, integrating inputs from growth factor receptor tyrosine kinases (RTKs) and relaying them to downstream effector pathways. The most well-characterized pathways involve the activation of the PI3K/Akt and MAPK/ERK signaling cascades.

EGFR Signaling Cascade

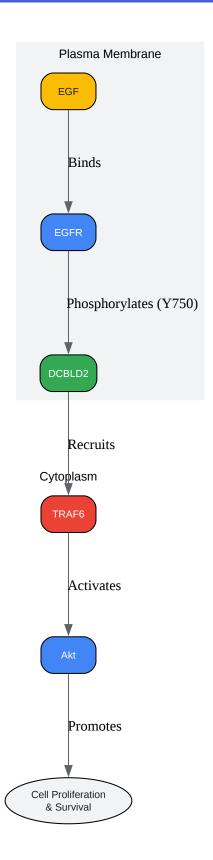




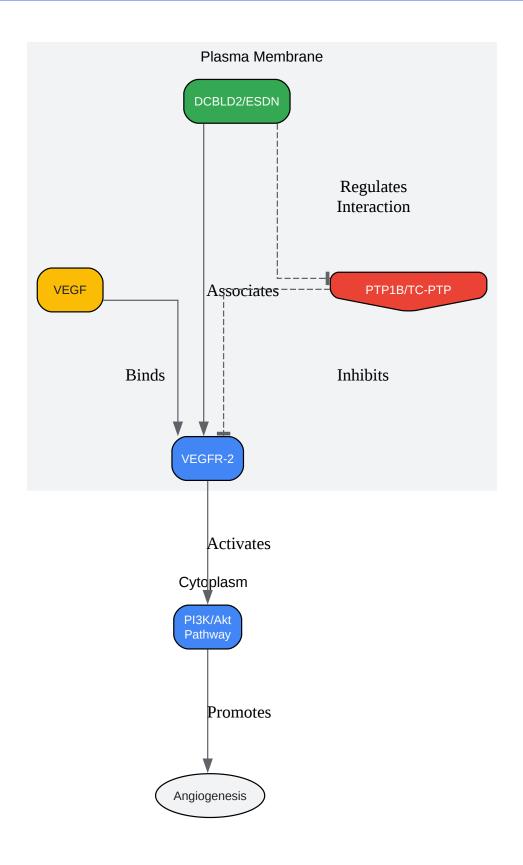


In response to EGF, the Epidermal Growth Factor Receptor (EGFR) undergoes dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. DCBLD2 is a direct substrate of EGFR.[1][2][3] Upon EGF stimulation, EGFR phosphorylates DCBLD2 on specific tyrosine residues, notably Y750.[1][2][3][4] This phosphorylation event serves as a scaffold for the recruitment of the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[1][2][3][4] The recruitment of TRAF6 to phosphorylated DCBLD2 enhances its E3 ligase activity, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3][4] The activation of the PI3K/Akt pathway is a critical driver of cell proliferation, survival, and tumorigenesis.[5][6][7]

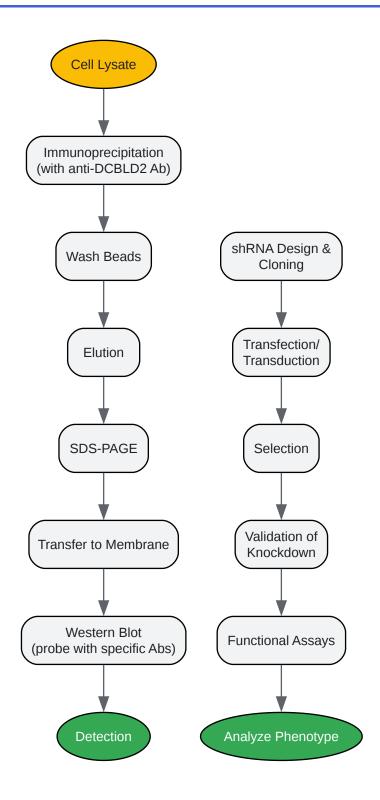












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